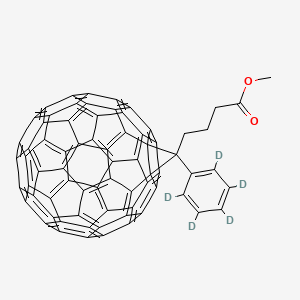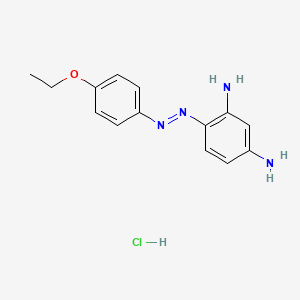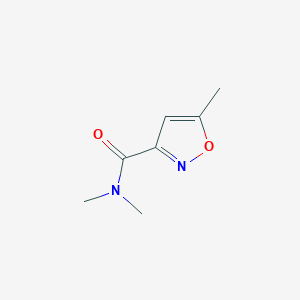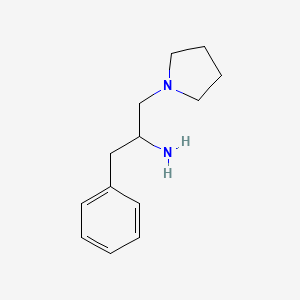
(6,6)-Pentadeuterophenyl C61 butyric AC&
説明
“(6,6)-Pentadeuterophenyl C61 butyric AC&” is a variant of [6,6]-Phenyl-C61-butyric acid methyl ester (PCBM), a fullerene derivative . PCBM is one of the most successful electron acceptors for plastic bulk heterojunction (BHJ) photovoltaic devices . It has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications .
Synthesis Analysis
The synthesis of PCBM involves a [2+1] cycloaddition to prepare fulleroid from C60 and diazoalkane, followed by isomerization of fulleroid to PCBM . An efficient flow system was constructed for the synthesis of PCBM, involving flow [2+1] addition of C60 and subsequent flow photoisomerization of the resulting fulleroid to PCBM using a flow photoreactor in combination with an Na lamp .
Molecular Structure Analysis
Molecular dynamics simulations have been used to simulate PCBM in various solvents to correlate solvent-nanoparticle interactions with the size of the agglomerate structure of PCBM . The HOMO orbitals of PCBM primarily shifted towards (CuO)n clusters after chemical adsorption, leading to a noticeable reduction in the band gap .
Chemical Reactions Analysis
The chemical bond between PCBM and (CuO)n clusters was studied using density functional theory (DFT). After chemical adsorption, the HOMO orbitals of PCBM primarily shifted towards (CuO)n, leading to a noticeable reduction in the band gap .
Physical And Chemical Properties Analysis
PCBM has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications . It forms larger clusters in toluene while they are relatively dispersed in indane, indicating the greater solubility of PCBM in indane than in toluene .
科学的研究の応用
Enhancement of Organic Solar Cells Performance
The compound has been used to enhance the performance of inverted organic solar cells (OSCs). In a study, OSCs were fabricated using photoactive blend thin films based on regioregular poly(3-hexylthiophene) (P3HT), [6,6]-phenyl C61-butyric acid methyl ester (PCBM), and leuco-crystal violet (LCV). The addition of LCV as an efficient n-dopant significantly increased the intrinsic electron concentration of the PCBM zone .
Improvement of Power Conversion Efficiency
The compound has been found to improve the power conversion efficiency (PCE) of OSCs. The electron mobility of P3HT:PCBM:LCV blend thin film was measured 1.75 times as high as that of P3HT:PCBM blend thin film, resulting in a higher PCE for the inverted device using the photoactive layer of P3HT:PCBM:LCV .
In Situ Generation of Metal Sulfide Nanocrystals
In another application, CdS or Sb2S3 nanocrystals were in situ generated inside the poly(3-hexylthiophene): [6,6]-phenyl C61-butyric acid (P3HT:PC61BM) system by randomly mixing P3HT and PC61BM in the presence of cadmium or antimony xanthate precursor . This process improved the optical absorption, the hole mobility, and surface roughness in comparison with P3HT:PC61BM-based solar cells .
Molecular Dynamics Simulations
The compound has also been used in molecular dynamics simulations to simulate a commonly used organic nanoparticle, [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), in various solvents to correlate solvent-nanoparticle interactions with the size of the agglomerate structure of PCBM .
作用機序
Target of Action
The primary target of (6,6)-Pentadeuterophenyl C61 butyric acid methyl ester, also known as PCBM, is the electron transport layer in organic solar cells . It acts as an electron acceptor, facilitating the movement of electrons and enhancing the efficiency of these cells .
Mode of Action
PCBM interacts with its targets by accepting electrons from the photoactive layer in organic solar cells . This interaction results in the creation of an electric current, which is the primary function of solar cells .
Biochemical Pathways
The electron transport chain is a series of reactions that generate an electric current, and PCBM’s role as an electron acceptor is vital for this process .
Pharmacokinetics
It’s worth noting that pcbm has high electron mobility, which allows it to effectively accept and transport electrons .
Result of Action
The result of PCBM’s action is the generation of an electric current in organic solar cells . By accepting electrons from the photoactive layer, PCBM facilitates the movement of electrons, thereby generating an electric current .
Action Environment
The action of PCBM can be influenced by environmental factors. For instance, the formation of PCBM nanoscale aggregates using supercritical carbon dioxide (scCO2) annealing can improve the performance of bulk heterojunction solar cells .
将来の方向性
Recent research has focused on the isomer-dependent photovoltaic performance of fullerene derivatives like PCBM . Future directions also include the development of effective manufacturing protocols for the synthesis of large quantities of PCBM , and the exploration of its use in organic or perovskite solar cells .
特性
InChI |
InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3/i2D,3D,4D,6D,7D | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGVSQKKPIKBST-QRKCWBMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C34C25C6=C7C8=C9C1=C2C%10=C%11C%12=C%13C%14=C%10C%10=C2C2=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C8=C1C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C1=C%25C8=C(C5=C17)C1=C3C(=C%17C4=C%15C6=C92)C%19=C%21C1=C%238)CCCC(=O)OC)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,6)-Pentadeuterophenyl C61 butyric AC& | |
CAS RN |
749898-80-4 | |
| Record name | [6,6]-Pentadeuterophenyl C61 butyric acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Chloro-3-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B3429495.png)

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B3429507.png)
![5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole](/img/structure/B3429518.png)
![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)


![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)